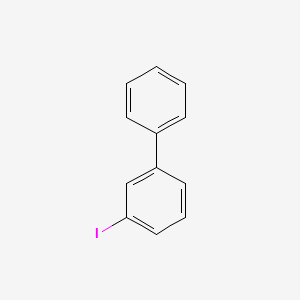

3-IODOBIPHENYL

Description

Properties

IUPAC Name |

1-iodo-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQUBIATNWQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066615 | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-79-9 | |

| Record name | 3-Iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20442-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CY7WN4PZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodobiphenyl: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of 3-Iodobiphenyl in Modern Organic Synthesis

In the landscape of fine chemical manufacturing and drug discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 20442-79-9) emerges as a pivotal intermediate, valued not merely as a structural component but as a highly versatile and reactive scaffold for constructing complex molecular architectures. Its utility is primarily anchored in the unique reactivity of the carbon-iodine bond, which serves as a highly efficient "handle" for sophisticated chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical role in advanced synthetic applications, offering field-proven insights for researchers and development professionals. This document is intended for research use only, not for human or veterinary use.[1]

Core Identification and Physicochemical Profile

Precise identification is the bedrock of chemical synthesis. This compound is unambiguously identified by its CAS Registry Number.

Key Identifiers:

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in reactions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 280.10 g/mol | [3][4] |

| Exact Mass | 279.9749 Da | [2] |

| Appearance | Liquid | [2] |

| Melting Point | 26.5 °C | [3][4] |

| Boiling Point | 149-152 °C @ 1 Torr; 114-115 °C @ 0.1 Torr | [3][4] |

| Purity | >97% | [2] |

| Solubility | Soluble in common organic solvents. |

Synthesis Protocol: The Sandmeyer-Type Reaction of 3-Aminobiphenyl

A reliable and scalable synthesis of this compound is achieved through a well-established Sandmeyer-type reaction, starting from the readily available 3-aminobiphenyl. The causality behind this choice lies in the efficiency of converting an amino group into a versatile iodo group via a diazonium salt intermediate.

Experimental Workflow: From Amine to Iodide

The following protocol details the synthesis, emphasizing the critical control points that ensure a high-yield, high-purity outcome.

Step 1: Diazotization of 3-Aminobiphenyl

-

To a 10-liter reactor, add 775 ml of concentrated hydrochloric acid, followed by 775 ml of water and 775 g of ice.

-

Suspend 125 g (0.740 mol) of 3-aminobiphenyl in the acidic solution.

-

Maintain the reaction temperature below 0°C. This is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Slowly add, over 30 minutes, an aqueous solution of 56.3 g (0.816 mol) of sodium nitrite. The slow addition and rigorous temperature control are paramount for safety and yield.

-

Continue stirring at this temperature for 50 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

While maintaining the temperature below 0°C, slowly add an aqueous solution of 185 g (1.12 mol) of potassium iodide over 1 hour. The iodide ion acts as the nucleophile, displacing the dinitrogen gas.

-

After the addition is complete, continue stirring at <0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with water to remove inorganic salts.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure this compound. A yield of approximately 71.7% can be expected for a two-batch combination.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Cross-Coupling Reactions

The iodine substituent makes this compound a highly reactive substrate for palladium-catalyzed cross-coupling reactions.[2] This reactivity stems from the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and higher yields.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for forming carbon-carbon bonds.[8] this compound is an excellent substrate for coupling with various boronic acids or esters to create more complex, substituted biphenyls and poly-aromatic systems.

Mechanism Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Alkenylation of the Biphenyl Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] Using this compound, researchers can introduce vinyl groups onto the biphenyl scaffold, a common strategy in the synthesis of polymers and electronic materials.

Causality in Application:

-

Materials Science : this compound serves as a fundamental building block for creating extended π-conjugated systems. These systems are essential for developing organic semiconductors, OLED emitters, and electron-transport materials.[2] The ability to functionalize the biphenyl core via the iodo position allows for precise tuning of the electronic properties (e.g., HOMO-LUMO gap) of the final materials.[2]

-

Pharmaceutical Intermediates : The biaryl motif is a common feature in many active pharmaceutical ingredients (APIs). Cross-coupling reactions with this compound provide a direct and modular route to construct these complex molecular frameworks.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection : Wear tightly fitting safety goggles with side-shields.

-

Hand Protection : Handle with chemical-impermeable gloves inspected prior to use.

-

Body Protection : Wear appropriate protective clothing.

Handling and Storage:

-

Ventilation : Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of vapors.[1][9]

-

Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9] For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[2] The compound should be protected from light.

-

Incompatibilities : Keep away from strong oxidizing agents.

First Aid Measures:

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Conclusion

This compound is more than a simple organohalide; it is a strategic enabler of chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its C-I bond in pivotal cross-coupling reactions make it an indispensable tool for scientists in drug development and materials science. A thorough understanding of its reactivity profile and handling requirements, as detailed in this guide, allows researchers to harness its full synthetic potential safely and effectively.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H9I). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

SARA Research & Development Centre. (n.d.). Role of this compound in Electronics & Specialty Chemicals. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Role of this compound in Electronics & Specialty Chemicals [sararesearch.com]

- 3. nbinno.com [nbinno.com]

- 4. Specialty Chemicals for Material Science Applications | SARA Research & Development Centre [sararesearch.com]

- 5. nbinno.com [nbinno.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Iodobiphenyl from 3-Aminobiphenyl

This guide provides a comprehensive overview of the synthesis of 3-iodobiphenyl from 3-aminobiphenyl, a critical transformation for researchers, scientists, and professionals in drug development. The Sandmeyer reaction, a robust and widely applicable method, will be the primary focus, with detailed explanations of the reaction mechanism, a step-by-step experimental protocol, and insights into process optimization and safety.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the iodine atom allows for a variety of subsequent cross-coupling reactions, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients. Its precursor, 3-aminobiphenyl, is a readily available starting material.[1][2] The conversion of the amino group to an iodo group is a key step that unlocks the synthetic potential of this biphenyl scaffold.

The Synthetic Pathway: A Sandmeyer-Type Reaction

The most common and efficient method for synthesizing this compound from 3-aminobiphenyl is a variation of the Sandmeyer reaction.[3] This reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (3-aminobiphenyl) is converted into a diazonium salt.[4] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures.[5][6]

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[7][8] Unlike classical Sandmeyer reactions that require a copper(I) catalyst for the introduction of chloro, bromo, or cyano groups, the iodination reaction proceeds efficiently without a metal catalyst.[9][10]

The overall reaction is a robust and high-yielding process, tolerant to a wide range of functional groups on the aromatic ring.[11]

Reaction Mechanism: Unraveling the 'Why'

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. Diazotization:

The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[5] The 3-aminobiphenyl then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the relatively stable 3-biphenyldiazonium salt.[4] The stability of aryl diazonium salts at low temperatures (0-10 °C) is a key feature that makes them useful synthetic intermediates.[5]

2. Iodination:

The mechanism for the iodination of the diazonium salt is believed to proceed through a radical pathway.[11] The iodide ion (I⁻) is a sufficiently strong reducing agent to initiate the decomposition of the diazonium salt.[11] It transfers an electron to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas (N₂), which is a very stable leaving group.[12][13] This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.[11] Some studies also suggest the involvement of the triiodide ion (I₃⁻), formed in situ, in the reaction.[11]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the one-pot diazotization and iodination of 3-aminobiphenyl.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 1.0 equiv | Starting material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.8 equiv | Acid catalyst |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.2 equiv | Diazotizing agent |

| Potassium Iodide | KI | 166.00 | 4.0 equiv | Iodide source |

| Deionized Water | H₂O | 18.02 | As needed | Solvent |

| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | C₄H₁₀O / C₄H₈O₂ | 74.12 / 88.11 | As needed | Extraction solvent |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | Quenching agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |

Step-by-Step Procedure:

-

Preparation of the Amine Salt: In a suitable reaction vessel, add 3-aminobiphenyl (1.0 equiv) to deionized water. Carefully add concentrated sulfuric acid (2.8 equiv) while stirring. The mixture should be cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.2 equiv) in deionized water. Add this solution dropwise to the stirred amine salt solution, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

-

Iodination: To the cold diazonium salt solution, add diethyl ether or ethyl acetate. Then, add a solution of potassium iodide (4.0 equiv) in deionized water dropwise. The addition should be slow to control the evolution of nitrogen gas.

-

Reaction Completion: After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.[11]

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[11] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8][11] Combine the organic extracts and wash them with deionized water and then with brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate.[8][9] Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[8][9] A typical yield for this reaction is around 70-72%.[8][9]

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

| Potential Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Diazotization | Temperature too high; Insufficient acid or sodium nitrite. | Maintain temperature strictly between 0-5 °C; Use appropriate stoichiometry of reagents. |

| Low Yield | Premature decomposition of diazonium salt; Inefficient extraction. | Keep the reaction cold until the addition of KI; Use an appropriate volume of extraction solvent and perform multiple extractions. |

| Formation of Side Products (e.g., phenols) | Reaction temperature too high during diazotization or iodination. | Maintain low temperatures throughout the initial stages of the reaction. |

| Difficulty in Purification | Presence of unreacted starting material or side products. | Ensure complete reaction by monitoring with TLC; Optimize chromatography conditions (solvent system). |

Safety Precautions

-

Diazonium salts can be explosive when dry. Therefore, they should not be isolated and should be used in solution immediately after preparation.

-

Concentrated acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

-

3-Aminobiphenyl is toxic and a suspected carcinogen. Handle with care and appropriate PPE.

Conclusion

The Sandmeyer-type synthesis of this compound from 3-aminobiphenyl is a reliable and efficient method for obtaining this important synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are essential for a successful synthesis. This guide provides the necessary technical details and practical insights to aid researchers and drug development professionals in the application of this valuable chemical transformation.

References

-

NROChemistry. Sandmeyer Reaction.

-

Benchchem. Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis.

-

YouTube. Sandmeyer Reaction.

-

Organic Chemistry Portal. Sandmeyer Reaction.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Wikipedia. Sandmeyer reaction.

-

ChemicalBook. 3-IODO-BIPHENYL | 20442-79-9.

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

-

L.S.College, Muzaffarpur. Sandmeyer reaction.

-

J&K Scientific LLC. Sandmeyer Reaction.

-

BYJU'S. Sandmeyer Reaction Mechanism.

-

Google Patents. EP1588997A1 - Process for the preparation of iodoaromatic compounds.

-

Google Patents. US3941768A - One step diazotization coupling process.

-

PrepChem.com. Preparation of 4-iodobiphenyl.

-

Chemistry LibreTexts. 14.4: Diazotization of Amines.

-

Organic Chemistry Portal. Diazotisation.

-

Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

ResearchGate. (PDF) Diazotization Method.

-

SARA Research & Development Centre. High-Purity 3-Iodo Biphenyl Manufacturer.

-

ResearchGate. A postulated mechanism for the formation of aminobiphenyl.

-

MedKoo Biosciences. This compound | CAS#20442-79-9.

-

CymitQuimica. 3-Aminobiphenyl.

-

Google Patents. The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 '.

-

Biosynth. 3-Aminobiphenyl | 2243-47-2 | FA17698.

-

Sigma-Aldrich. 3-Aminobiphenyl 97 2243-47-2.

Sources

- 1. 3-Aminobiphenyl | CymitQuimica [cymitquimica.com]

- 2. 3-Aminobiphenyl | 2243-47-2 | FA17698 | Biosynth [biosynth.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-IODO-BIPHENYL | 20442-79-9 [chemicalbook.com]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physical Properties of 3-Iodobiphenyl

This guide provides a comprehensive overview of the known and predicted physical properties of 3-iodobiphenyl, a halogenated aromatic compound of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physical characteristics. Where experimental data is not publicly available, this guide provides reasoned predictions based on structure-property relationships and details the experimental protocols required for their determination.

Introduction: The Significance of this compound

This compound belongs to the class of halogenated biphenyls, which are foundational scaffolds in the synthesis of complex organic molecules. The presence and position of the iodine atom on the biphenyl core significantly influence its reactivity and physical properties, making it a versatile intermediate in cross-coupling reactions and the development of novel pharmaceutical agents and organic materials. An in-depth understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉I | [1] |

| Molecular Weight | 280.10 g/mol | [2][3] |

| CAS Number | 20442-79-9 | [4] |

| Appearance | Light orange to yellow to green clear liquid | [5] |

| Melting Point | 26.5 °C | [2] |

| Boiling Point | 114-115 °C at 0.1 Torr | [2] |

| Density (estimated) | 1.670 g/cm³ | [5] |

| Refractive Index (estimated) | 1.760 | [5] |

In-Depth Analysis of Physical Properties

Density

The density of a compound is a critical parameter for process chemistry, enabling accurate mass-to-volume conversions. While an estimated density for this compound is 1.670 g/cm³, an experimentally determined value is crucial for precise applications.[5]

The density of liquid samples like this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[6][7][8][9]

-

Instrument Calibration : Calibrate the digital density meter with two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation : Ensure the this compound sample is homogenous and free of air bubbles.

-

Measurement : Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

-

Temperature Control : Maintain a constant, recorded temperature throughout the measurement, as density is temperature-dependent.

-

Data Recording : Record the density, typically in g/cm³ or kg/m ³, along with the measurement temperature.

Caption: Workflow for Density Determination using a Digital Density Meter.

Solubility Profile

The solubility of this compound in various organic solvents is a key consideration for its use in reactions, extractions, and chromatography. While it is known to be soluble in dimethyl sulfoxide (DMSO), a broader, quantitative understanding is necessary for versatile application development.[3]

Based on the principle of "like dissolves like," the nonpolar biphenyl structure with a polarizable iodine atom suggests that this compound will exhibit good solubility in a range of common organic solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The phenyl rings allow for favorable van der Waals interactions with the alkyl chains of the alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, and their polarity is compatible with this compound. |

| Hydrocarbons | Hexane, Toluene | Soluble to Highly Soluble | The aromatic nature of toluene and the nonpolar character of hexane make them excellent solvents for the biphenyl core. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble | The polarity and polarizability of both the solvent and solute are well-matched, leading to strong intermolecular forces. |

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[10][11]

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the saturated liquid phase.

-

Quantification : Accurately withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the solubility in units of g/L or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to 5 protons. The protons on the iodinated ring will be distinct and show characteristic splitting patterns based on their coupling with each other. The proton ortho to the iodine atom is expected to be the most deshielded.

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl system. The carbon atom directly bonded to the iodine will be significantly upfield due to the heavy atom effect. The other carbon signals will appear in the aromatic region, and their chemical shifts can be predicted using additive models based on the substituent effects of the iodo and phenyl groups.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic compounds.

-

C-H stretching (aromatic) : Above 3000 cm⁻¹

-

C=C stretching (aromatic) : 1600-1450 cm⁻¹

-

C-H bending (out-of-plane) : 900-675 cm⁻¹, the pattern of which can give clues about the substitution on the aromatic rings.

-

C-I stretching : Typically in the far-IR region, around 500-600 cm⁻¹.

For a liquid sample like this compound, a thin film between two salt plates (NaCl or KBr) is a common sampling method for transmission IR spectroscopy. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern will likely involve the loss of an iodine atom (M⁺ - 127) to give a biphenyl cation at m/z = 153, which may further fragment. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization is a common method for generating the mass spectrum.

Thermal and Other Properties

Vapor Pressure

No experimental data for the vapor pressure of this compound is readily available. However, it is expected to be a low-volatility compound due to its relatively high molecular weight and boiling point. The vapor pressure of halogenated biphenyls can be measured using techniques like the Knudsen effusion method, which is suitable for compounds with low vapor pressures.[12][13][14]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is harmful if swallowed and may cause skin and eye irritation.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, combining available experimental data with scientifically grounded predictions and standard experimental protocols. While some physical constants for this specific isomer require experimental determination for high-precision applications, the information and methodologies presented herein offer a robust foundation for researchers and professionals working with this important chemical intermediate.

References

-

eralytics GmbH. (n.d.). ASTM D4052. Retrieved January 5, 2026, from [Link]

-

ANSI Blog. (2022, November 18). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved January 5, 2026, from [Link]

-

iTeh Standards. (n.d.). ASTM D4052-96 - Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter. Retrieved January 5, 2026, from [Link]

-

Ayalytical Instruments. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved January 5, 2026, from [Link]

-

Conti Testing Laboratories. (n.d.). ASTM D4052. Retrieved January 5, 2026, from [Link]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM D4052-22. [Link]

-

MaTestLab. (2024, November 1). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. Retrieved January 5, 2026, from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Reagecon Knowledge Centre. Retrieved January 5, 2026, from [Link]

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved January 5, 2026, from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved January 5, 2026, from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 5, 2026, from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved January 5, 2026, from [Link]

-

PubMed. (2005, July). Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature. Environmental Toxicology and Chemistry, 24(7), 1602-1608. [Link]

-

GSRS. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubMed. (2006, February). Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method. Environmental Toxicology and Chemistry, 25(2), 327-336. [Link]

-

ResearchGate. (n.d.). Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method. Retrieved January 5, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. medkoo.com [medkoo.com]

- 4. 3-IODO-BIPHENYL | 20442-79-9 [chemicalbook.com]

- 5. 3-IODO-BIPHENYL price,buy 3-IODO-BIPHENYL - chemicalbook [chemicalbook.com]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Iodobiphenyl: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis, aryl iodides stand out as exceptionally versatile building blocks. Their high reactivity in a multitude of cross-coupling reactions makes them indispensable tools for the construction of complex molecular architectures. Among these, 3-iodobiphenyl (CAS No. 20442-79-9) has emerged as a significant intermediate, particularly in the fields of materials science and pharmaceutical development.[1][] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its synthesis and its utility in forming carbon-carbon bonds, offering both theoretical insights and practical, field-proven protocols.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, with an iodine atom substituted at the meta-position of one of the rings. This seemingly simple structure belies a rich reactivity profile, primarily dictated by the C-I bond. The iodine atom, being an excellent leaving group, renders the C3 position highly susceptible to oxidative addition in transition metal-catalyzed reactions.

Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 1-iodo-3-phenylbenzene | [3] |

| CAS Number | 20442-79-9 | [3] |

| Molecular Formula | C₁₂H₉I | [3][4] |

| Molecular Weight | 280.11 g/mol | [4] |

| Appearance | Light orange to yellow clear liquid | |

| Melting Point | 26.5 °C | [3] |

| Boiling Point | 178 °C at 15 mmHg; 149-152 °C at 1 Torr | [3] |

| Refractive Index | 1.68 | |

| Solubility | Soluble in DMSO and other organic solvents | [4] |

Synthesis of this compound: A Mechanistic Approach

The most common and reliable laboratory-scale synthesis of this compound proceeds from 3-aminobiphenyl via a Sandmeyer-type reaction. This two-step process involves the formation of a diazonium salt followed by its subsequent displacement with iodide.

Diazotization of 3-Aminobiphenyl

The initial step is the diazotization of the primary aromatic amine, 3-aminobiphenyl. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Causality of Experimental Choices:

-

Acidic Medium (e.g., HCl): The reaction is performed in a strong acidic medium to protonate the amine, making it more soluble and preventing the newly formed diazonium salt from coupling with unreacted amine to form diazoamino compounds.

-

Sodium Nitrite (NaNO₂): Sodium nitrite is the source of the nitrosating agent. In the acidic medium, it is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺), the key electrophile in this reaction.

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired intermediate.

Iodination of the Diazonium Salt

The second step involves the introduction of an iodide source, typically potassium iodide (KI) or sodium iodide (NaI), to the cold diazonium salt solution.

Causality of Experimental Choices:

-

Iodide Source (KI/NaI): The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), which is an excellent leaving group due to its high thermodynamic stability. This is a classic example of a Sandmeyer-type reaction.

-

Gradual Warming: After the addition of the iodide salt, the reaction mixture is often allowed to warm to room temperature to facilitate the decomposition of the diazonium salt and the formation of the C-I bond.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound from 3-Aminobiphenyl

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3-aminobiphenyl (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred suspension of 3-aminobiphenyl, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful formation of the diazonium salt.

-

Iodination: Prepare a solution of potassium iodide (1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A dark precipitate may form.

-

Reaction Completion: After the addition of the potassium iodide solution, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to afford pure this compound.

Applications in Advanced Organic Synthesis

The C(sp²)-I bond in this compound is a synthetic linchpin, enabling its participation in a variety of powerful cross-coupling reactions. This reactivity makes it a valuable precursor for more complex molecules with applications in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and polyaryl structures. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond towards the palladium catalyst.

Caption: General scheme of a Suzuki-Miyaura coupling reaction with this compound.

Trustworthiness through Self-Validation: A well-executed Suzuki coupling protocol with this compound should demonstrate high conversion of the starting material and selective formation of the desired terphenyl product, which can be readily verified by techniques such as TLC, GC-MS, and NMR spectroscopy. The choice of catalyst, base, and solvent is critical and must be tailored to the specific boronic acid partner to minimize side reactions like homocoupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.[5] this compound readily participates in Sonogashira couplings under mild conditions.

Causality of Experimental Choices:

-

Palladium Catalyst: Facilitates the oxidative addition to the C-I bond.

-

Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

-

Amine Base (e.g., Triethylamine, Diisopropylamine): Acts as both a base to deprotonate the alkyne and as a solvent.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

-

Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and stir to dissolve the solids. Add phenylacetylene (1.1-1.5 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 1-phenyl-3-(phenylethynyl)benzene.

Applications in Materials Science and Drug Discovery

-

OLED Materials: this compound serves as a key intermediate in the synthesis of organic light-emitting diode (OLED) materials.[1] The biphenyl core can be further functionalized through cross-coupling reactions to build larger, conjugated systems with desirable electronic and photophysical properties for use as hole-transporting or emissive materials.[6][7]

-

Pharmaceutical Intermediates: While specific, publicly disclosed drug synthesis pathways often remain proprietary, the structural motif derived from this compound is present in various classes of bioactive molecules.[][8][9] Aryl-aryl and aryl-alkynyl linkages are common in modern pharmaceuticals, and this compound provides a reliable entry point for constructing such frameworks. For instance, it can be a precursor in the synthesis of complex molecules targeting various diseases.[10]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical properties and predictable reactivity in key cross-coupling reactions make it an essential tool for researchers and developers in both academia and industry. A thorough understanding of the mechanistic principles behind its synthesis and subsequent transformations, as outlined in this guide, empowers scientists to design and execute efficient and reliable synthetic routes towards novel materials and potential therapeutic agents.

References

-

Experimental Procedure - Sonogashira Coupling | PDF | Chemistry. Scribd. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Development of Simple Hole-transporting Materials for Perovskite Solar Cells. (2015-10-19). Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025-08-06). Available at: [Link]

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021-06-07). PubMed Central. Available at: [Link]

- A novel process for the preparation of an intermediate of alectinib. Google Patents.

-

Organic Hole-Transport Materials for Perovskite Solar Cells. DiVA portal. Available at: [Link]

-

Pharmaceutical Intermediates Types Guide. Wolfa. (2025-11-26). Available at: [Link]

-

Special Issue : New Hole Transporting Materials for Perovskite Solar Cells. MDPI. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09). National Institutes of Health. Available at: [Link]

-

Hole transport system for perovskite solar cells—organic hole transport materials. chemborun.com. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). MDPI. Available at: [Link]

-

Optimizing Pharmaceutical Synthesis with High-Purity Intermediates. Available at: [Link]

-

Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (2020-10-19). MDPI. Available at: [Link]

-

Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. medkoo.com [medkoo.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodobiphenyl

This guide provides a comprehensive analysis of the spectroscopic data for 3-iodobiphenyl (CAS No. 20442-79-9), a versatile building block in organic electronics and specialty chemical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₉I, possesses a unique electronic and steric profile.[2][3][4] The placement of the iodine atom at the meta-position of one phenyl ring influences the molecule's reactivity and its spectroscopic signature. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

The overall workflow for the complete spectroscopic characterization of a synthetic sample of this compound is a multi-faceted approach, ensuring unambiguous structural confirmation.

Caption: Overall workflow for the synthesis, purification, and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the substitution pattern and electronic environment of the biphenyl system.

-

Expert Insight: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for aromatic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra, which does not interfere with the aromatic signals of the analyte.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The biphenyl structure, with its two rings, presents a complex but interpretable set of signals in the aromatic region (typically δ 7.0-8.5 ppm).

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.60 | Doublet (d) or Multiplet (m) | ortho: ~7-9 |

| H-3', H-4', H-5' | ~7.45 - 7.35 | Multiplet (m) | ortho/meta: ~7-9, ~1-3 |

| H-2 | ~7.90 | Triplet/Singlet-like (t/s) | meta: ~1.5-2.0 |

| H-4 | ~7.65 | Multiplet (m) | ortho/meta: ~7-8, ~1.5-2.0 |

| H-6 | ~7.50 | Multiplet (m) | ortho/meta: ~7-8, ~1.5-2.0 |

| H-5 | ~7.15 | Triplet (t) | ortho: ~7-8 |

Note: This is a predicted spectrum based on substituent effects and data from analogous compounds. Precise values may vary based on experimental conditions.

Interpretation and Rationale:

-

Unsubstituted Phenyl Ring (C' Ring): The five protons on the unsubstituted phenyl ring (H-2' to H-6') will resonate as a complex multiplet between approximately δ 7.35 and 7.60 ppm. The protons ortho to the other ring (H-2', H-6') are typically the most deshielded in a biphenyl system due to anisotropic effects.

-

Substituted Phenyl Ring (C Ring): The iodine atom exerts a strong deshielding inductive effect and a heavy-atom effect.

-

H-2: This proton is ortho to the iodine and is expected to be the most deshielded proton on this ring, appearing as a singlet-like triplet (or a narrow triplet) around δ 7.90 ppm due to small meta-couplings to H-4 and H-6.

-

H-4 & H-6: These protons are meta and ortho to the iodine, respectively. They will be deshielded and will likely appear as complex multiplets, coupled to each other and to H-5.

-

H-5: This proton is flanked by two hydrogens (H-4 and H-6) and is expected to appear as a triplet due to ortho-coupling with both neighbors.

-

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic environment.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (C-I) | ~95 |

| C-1, C-1' (Quaternary) | ~143, ~140 |

| C-H (Aromatic) | ~127 - 137 |

| C-2, C-4, C-5, C-6 | Multiple peaks in aromatic region |

| C-2', C-3', C-4', C-5', C-6' | Multiple peaks in aromatic region |

Note: This is a predicted spectrum. The carbon directly attached to iodine (C-3) will have a characteristically low chemical shift due to the heavy-atom effect.

Interpretation and Rationale:

-

Ipso-Carbon (C-I): The most revealing signal is that of the carbon directly bonded to iodine (C-3). The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's resonance significantly upfield to an expected value around δ 95 ppm. This is a key diagnostic peak.

-

Quaternary Carbons: The two carbons at the junction of the phenyl rings (C-1 and C-1') are quaternary and will typically show weaker signals. Their chemical shifts will be downfield, in the δ 140-143 ppm range.

-

Aromatic CH Carbons: The remaining ten CH carbons will appear in the typical aromatic region of δ 127-137 ppm. The specific shifts are influenced by the inductive effect of the iodine and the anisotropic effect of the adjacent ring, leading to a complex but unique pattern.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic rings and the carbon-iodine bond.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in aromatic systems. |

| 1600 - 1580 | Aromatic C=C Stretch | Medium | Ring stretching vibrations of the phenyl groups. |

| 1500 - 1400 | Aromatic C=C Stretch | Strong | Multiple strong bands are characteristic of aromatic rings. |

| ~780 & ~690 | C-H Out-of-Plane Bending | Strong | The pattern of these strong bands can be diagnostic of the substitution pattern (meta- and mono-substitution). |

| < 600 | C-I Stretch | Medium | The carbon-iodine bond vibration occurs at low frequency. |

Expert Insight: Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a solid or liquid sample like this compound. It requires minimal sample preparation and provides high-quality, reproducible data. The presence of sharp, distinct peaks above 3000 cm⁻¹ is a clear indication of aromatic C-H bonds, distinguishing it from a purely aliphatic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its identity and elemental composition.

Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Rationale |

| 280 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₂H₉I. |

| 153 | [M - I]⁺ | Loss of the iodine atom (127 amu), a characteristic fragmentation for iodoaromatics. This is often the base peak. |

| 152 | [C₁₂H₈]⁺ | Loss of iodine followed by a hydrogen atom. |

| 76 | [C₆H₄]⁺ | Fragmentation of the biphenyl cation. |

Interpretation and Rationale:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a strong molecular ion peak at a mass-to-charge ratio (m/z) of 280, corresponding to the molecular weight of this compound (C=12.01, H=1.01, I=126.90).[2][3]

-

Primary Fragmentation: The C-I bond is the weakest bond in the molecule. Therefore, the most prominent fragmentation pathway is the loss of the iodine radical (I•), leading to a very stable biphenyl cation at m/z 153. This is often the most intense peak in the spectrum (the base peak).

-

Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have a significant M+2 peak from halogen isotopes, which helps distinguish it from its bromo- or chloro-analogs.

The logical flow for interpreting the mass spectrum involves identifying the molecular ion and then rationalizing the major fragments through the loss of stable neutral species or radicals.

Caption: Primary fragmentation pathway for this compound in Electron Ionization Mass Spectrometry.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for data integrity and reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire using a proton-decoupled pulse sequence.

-

Use a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.

-

Co-add a sufficient number of scans (typically >1024) for adequate signal intensity.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Protocol 2: ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 350, to detect both low-mass fragments and the molecular ion.

-

Calibration: Ensure the mass analyzer is calibrated using a known standard (e.g., PFTBA) prior to the analysis to guarantee mass accuracy.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to expected pathways and library data where available.

References

-

PubChem. 1,1'-Biphenyl, 3-iodo-. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C12H9I). Available at: [Link]

-

GSRS. This compound. Global Substance Registration System. Available at: [Link]

Sources

solubility of 3-iodobiphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodobiphenyl in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 20442-79-9), a critical intermediate in the synthesis of advanced materials and pharmaceuticals. Addressed to researchers, chemists, and formulation scientists, this document synthesizes theoretical principles, available data, and practical methodologies. While quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its use by examining its physicochemical properties, predicting its behavior in various organic solvent classes based on the principle of "like dissolves like," and providing a detailed protocol for empirical solubility determination. The practical implications of its solubility are discussed in the context of its primary application in palladium-catalyzed cross-coupling reactions.

Introduction: The Physicochemical Landscape of this compound

This compound is an organoiodine compound featuring a biphenyl scaffold with an iodine atom at the 3-position. This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.[1] The iodine substituent serves as a highly effective leaving group in numerous cross-coupling reactions, yet it also influences the molecule's polarity, molecular weight, and intermolecular interactions, which collectively govern its solubility.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for practical success in the laboratory and in process scale-up. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction rates, ensuring efficient purification, and developing stable formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20442-79-9 | [2][3] |

| Molecular Formula | C₁₂H₉I | [2] |

| Molecular Weight | 280.11 g/mol | [2] |

| Appearance | Liquid | [2] |

| Melting Point | 26.5 °C | [4] |

| Boiling Point | 114-115 °C @ 0.1 Torr | [4] |

| Predicted XlogP | 4.2 | [5] |

The molecule's high predicted XlogP value of 4.2 suggests a lipophilic and hydrophobic nature, predicting poor solubility in water but favorable solubility in nonpolar organic solvents.[5][6]

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of this compound can be rationalized by considering the interplay of van der Waals forces, dipole-dipole interactions, and the absence of hydrogen bonding capabilities.

-

Van der Waals Forces : As a large, polarizable molecule with extensive surface area from its two phenyl rings, this compound exhibits significant London dispersion forces. These forces are strongest with nonpolar or weakly polar solvents that also have high polarizability, such as aromatic hydrocarbons and halogenated solvents.[7]

-

Polarity : The carbon-iodine bond introduces a modest dipole moment. However, the overall molecule is dominated by the nonpolar biphenyl framework, rendering it relatively nonpolar. Consequently, it is expected to be more soluble in solvents of low to moderate polarity.[8]

-

Hydrogen Bonding : this compound lacks hydrogen bond donor sites (like -OH or -NH) and possesses only weak acceptor capabilities. This structural feature predicts poor solubility in strong hydrogen-bonding solvents like water and, to a lesser extent, lower-aliphatic alcohols like methanol and ethanol.[6]

The relationship between solute and solvent properties can be visualized as follows:

Qualitative and Inferred Solubility Profile

While specific quantitative data is scarce, a reliable qualitative solubility profile can be constructed from supplier information and its prevalent use in organic synthesis.

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent Class | Representative Solvents | Predicted/Inferred Solubility | Rationale and Evidence |

| Nonpolar Hydrocarbons | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the hydrophobic biphenyl core. Toluene and dioxane are common solvents for Suzuki reactions involving similar aryl halides.[9][10] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | These solvents have low to moderate polarity and are excellent at solvating nonpolar to moderately polar organic molecules. THF and dioxane are frequently used in cross-coupling chemistry.[9][11] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarity and ability to engage in dispersion and dipole-dipole interactions suggest good compatibility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | MedKoo Biosciences explicitly states this compound is "Soluble in DMSO".[2] These solvents are strong, versatile organic solvents capable of dissolving a wide range of substrates.[12] |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The parent compound, biphenyl, is soluble in ethanol.[13] However, the large nonpolar structure will limit solubility compared to smaller alcohols. |

| Highly Polar Protic | Water | Insoluble | The high hydrophobicity of the molecule and its inability to participate in the water hydrogen-bonding network lead to insolubility, a characteristic shared by its parent compound, biphenyl.[6] |

This inferred profile is consistent with the solubility of the analogous 4-iodobiphenyl, which is reported to dissolve well in ethanol and acetone but is sparingly soluble in water.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, direct experimental measurement of solubility is essential. The following protocol describes a robust and self-validating method based on the equilibrium shake-flask technique, with quantification by UV-Vis spectrophotometry.

Objective

To determine the saturation solubility (in mg/mL or mol/L) of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (>97% purity)

-

High-purity (e.g., HPLC grade) organic solvent of interest

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

Step-by-Step Procedure

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a small amount of this compound (e.g., 25 mg) and dissolve it in the chosen solvent in a 25 mL volumetric flask. This creates a 1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standards of known concentration. The concentration range should be chosen to give absorbances between 0.1 and 1.0 AU.

-

UV-Vis Measurement: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent. Measure the absorbance of each standard at this λ_max.

-

Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid calibration.

Part B: Saturation and Measurement

-

Sample Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a glass vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, let the vial stand in the thermostatic bath without agitation for at least 4 hours to allow the excess solid to settle completely.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with the solvent to bring its concentration into the range of the previously established calibration curve.

-

Analysis: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the absorbance value and the calibration curve equation to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the saturation solubility of this compound in the solvent.

Practical Implications in Organic Synthesis

The high solubility of this compound in common ethereal and aromatic hydrocarbon solvents is a key enabler of its widespread use in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[9]

-

Homogeneous Catalysis: Solvents like dioxane, THF, and toluene effectively dissolve this compound, the boronic acid/ester coupling partner, and the palladium catalyst complex, ensuring a homogeneous reaction medium. This is crucial for achieving high reaction rates and yields.[10][11]

-

Solvent Mixtures: Many Suzuki protocols employ biphasic solvent systems, such as Toluene/Water or Dioxane/Water, with a base like K₂CO₃ or Cs₂CO₃. While this compound resides in the organic phase, its solubility must be sufficient to allow it to interact with the palladium catalyst at the phase interface or within the organic layer.

-

Purification: The solubility profile informs purification strategies. Its high solubility in nonpolar solvents like hexane allows for effective elution during flash chromatography, while its insolubility in water facilitates aqueous workups to remove inorganic salts.

Conclusion

References

-

CAS Common Chemistry. This compound. CAS, a division of the American Chemical Society. [Link]

-

Pardhi, R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]

-

ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

NCERT. Tests for Functional Groups in Organic Compounds. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Global Substance Registration System. This compound. [Link]

-

NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry. [Link]

-

PubChemLite. This compound (C12H9I). [Link]

-

Wikipedia. Solubility table. [Link]

-

Quora. Why do haloalkanes dissolve in organic solvents?. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Green, W. H., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

-

University of Canterbury. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents.... [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

Sources

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CHM1020L Online Manual [chem.fsu.edu]

- 5. PubChemLite - this compound (C12H9I) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]